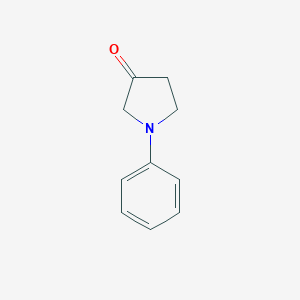

1-Phenylpyrrolidin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenylpyrrolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10-6-7-11(8-10)9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZAZJLKSXIJOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560978 | |

| Record name | 1-Phenylpyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128120-02-5 | |

| Record name | 1-Phenylpyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpyrrolidin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Phenylpyrrolidin-3-one from Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 1-Phenylpyrrolidin-3-one, a key structural motif in medicinal chemistry, with a focus on its preparation from primary amines. This document details the core synthetic strategies, provides in-depth experimental protocols, and presents quantitative data to facilitate the practical application of these methods in a research and development setting.

Introduction

The this compound scaffold is a prevalent feature in a wide array of biologically active molecules, including analgesic, anti-inflammatory, and central nervous system-targeting agents. The development of efficient and scalable synthetic methods to access this privileged core structure is of significant interest to the pharmaceutical industry. This guide focuses on the construction of the N-phenyl bond through the reaction of primary aromatic amines, primarily aniline, with suitable precursors to the pyrrolidin-3-one ring. The primary synthetic methodologies discussed herein are Reductive Amination of 1,4-Dicarbonyl Compounds and related cyclization strategies.

Core Synthetic Strategies

The most direct and widely employed method for the synthesis of this compound from a primary amine involves the condensation of aniline with a 1,4-dicarbonyl compound or a synthetic equivalent, followed by or concurrent with a reduction step to form the saturated pyrrolidine ring.

Reductive Amination of 1,4-Diketones

Reductive amination stands as a robust and versatile method for the formation of C-N bonds.[1][2] In the context of this compound synthesis, this strategy involves the reaction of a 1,4-diketone with aniline, which proceeds through the formation of an imine or enamine intermediate, followed by an intramolecular cyclization and subsequent reduction. This process can be catalyzed by a variety of transition metals, with iridium, copper, and iron-based catalysts being particularly effective.[1][3] The use of molecular hydrogen or other hydrogen donors like silanes or formic acid facilitates the reduction of the intermediate to the desired saturated pyrrolidine ring.[1][3]

A key advantage of this approach is the ability to perform the reaction in a single pot, which enhances operational simplicity and can lead to higher overall yields.[3] The choice of catalyst and reducing agent can influence the reaction conditions, with some systems operating under mild temperatures and pressures.[1]

Experimental Protocols

The following section provides a detailed experimental protocol for a representative synthesis of an N-aryl-substituted pyrrolidine via reductive amination of a 1,4-diketone, which can be adapted for the synthesis of this compound.

Iridium-Catalyzed Successive Reductive Amination of a 1,4-Diketone with Aniline

This protocol is based on the successful synthesis of N-aryl-substituted pyrrolidines from diketones and anilines using an iridium catalyst and formic acid as a hydrogen source.[3]

Materials:

-

1,4-Diketone precursor (e.g., a protected form of 1,4-dioxobutane) (1.0 equiv)

-

Aniline (1.1 equiv)

-

Iridium catalyst (e.g., [Ir(Cp*)Cl2]2) (1.0 mol%)

-

Formic acid (30.0 equiv)

-

Solvent (e.g., water or an organic solvent like toluene)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Saturated salt water

Procedure:

-

To a dried Schlenk tube, add the iridium catalyst (1.0 mol%), the 1,4-diketone (1.0 equiv), aniline (1.1 equiv), and the chosen solvent (to make a ~0.25 M solution).

-

Add formic acid (30.0 equiv) to the mixture.

-

Stir the reaction mixture under an inert atmosphere (e.g., air, as specified in some procedures) at 80 °C for 12 hours.[3]

-

Upon completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.

-

Dissolve the mixture in ethyl acetate and wash with saturated salt water two to three times.

-

Dry the organic fraction over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-substituted pyrrolidine.

Quantitative Data

The efficiency of the synthesis of N-aryl-substituted pyrrolidines via reductive amination is highly dependent on the specific substrates, catalyst, and reaction conditions. The following table summarizes representative quantitative data from the literature for iridium-catalyzed reductive amination of diketones with anilines.[3]

| Entry | Diketone | Aniline | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Hexane-2,5-dione | Aniline | 1.0 | Water | 80 | 12 | 92 | 71:29 |

| 2 | Hexane-2,5-dione | Aniline | 1.0 | Water | 100 | 6 | 93 | 70:30 |

| 3 | 1,4-Diphenylbutane-1,4-dione | Aniline | 1.0 | Water | 80 | 12 | 85 | >99:1 (cis) |

| 4 | 1-Phenylpentane-1,4-dione | Aniline | 1.0 | Water | 80 | 12 | 88 | 85:15 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathway and a general experimental workflow for the synthesis of this compound.

Caption: Reductive Amination Pathway for this compound Synthesis.

Caption: General Experimental Workflow for Synthesis and Purification.

Conclusion

The synthesis of this compound from primary amines, particularly through the reductive amination of 1,4-dicarbonyl compounds, offers a direct and efficient route to this valuable heterocyclic scaffold. The use of modern catalytic systems, such as those based on iridium, allows for high yields under relatively mild conditions. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to successfully synthesize this compound and its derivatives, enabling further exploration of their therapeutic potential. The provided data and workflows serve as a starting point for optimization and adaptation to specific research needs.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Phenylpyrrolidin-3-one and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpyrrolidin-3-one, a heterocyclic compound featuring a pyrrolidinone core with a phenyl substituent at the 1-position, represents a scaffold of significant interest in medicinal chemistry. The pyrrolidine ring is a prevalent motif in numerous biologically active compounds and approved drugs. While specific experimental data for this compound is not extensively available in public literature, this guide provides a comprehensive overview of its predicted properties and detailed experimental data for structurally similar compounds. Furthermore, it outlines standard methodologies for the determination of key physicochemical parameters and presents a logical workflow for its synthesis and characterization. This document serves as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the pyrrolidinone scaffold.

Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following table summarizes the physicochemical properties of several closely related analogs to provide a comparative reference.

| Property | 1-Phenylpyrrolidine | 1-Phenyl-2-pyrrolidinone | 1-Methylpyrrolidin-3-one | 1-Phenylpyrrolidin-3-amine |

| Molecular Formula | C₁₀H₁₃N | C₁₀H₁₁NO | C₅H₉NO | C₁₀H₁₄N₂ |

| Molecular Weight | 147.22 g/mol | 161.20 g/mol | 99.13 g/mol | 162.23 g/mol |

| Melting Point | 11 °C | 67-69 °C | Not available | Not available |

| Boiling Point | 133-134 °C @ 19 mmHg | 123 °C @ 0.2 mmHg | Not available | Not available |

| Density | 1.018 g/mL | Not available | 0.984 g/mL | Not available |

| Refractive Index | 1.5820 | Not available | 1.451 | Not available |

| pKa (predicted) | 5.68 ± 0.40 | Not available | 6.51 ± 0.20 | Not available |

| LogP (predicted) | Not available | Not available | Not available | 1.224 |

| Topological Polar Surface Area (TPSA) | Not available | Not available | Not available | 29.26 Ų |

| Solubility | Not miscible in water | Not available | Not available | Not available |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These are generalized protocols applicable to the characterization of new chemical entities like this compound.

Melting Point Determination

The melting point of a solid compound is determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Measurement: The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Boiling Point Determination

The boiling point of a liquid compound can be determined by distillation or using a micro-method.

-

Distillation Method: The compound is placed in a distillation flask with a boiling chip. The flask is heated, and the temperature at which the liquid boils and its vapor condenses and is collected is recorded as the boiling point. This is typically performed at atmospheric pressure or under reduced pressure for high-boiling liquids.

-

Micro-Method (Siwoloboff Method): A small amount of the liquid is placed in a fusion tube, and a sealed capillary tube is inverted into it. The setup is attached to a thermometer and heated. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique to determine the thermodynamic solubility of a compound.

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a vial.

-

Equilibration: The vial is sealed and agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel pyrrolidinone derivative like this compound.

Caption: A logical workflow for the synthesis and characterization of this compound.

An In-Depth Technical Guide to the Formation of 1-Phenylpyrrolidin-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes and mechanistic principles underlying the formation of 1-Phenylpyrrolidin-3-one, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. This document details the plausible reaction mechanisms, including the Paal-Knorr synthesis and Dieckmann condensation, supported by generalized experimental protocols and spectroscopic data for characterization. The information is presented to aid researchers in the synthesis, understanding, and application of this important molecular scaffold.

Introduction

This compound is a five-membered nitrogen-containing heterocyclic compound. The pyrrolidine ring is a prevalent structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its unique three-dimensional architecture which can effectively explore chemical space in drug design. The presence of a carbonyl group at the 3-position and a phenyl group on the nitrogen atom imparts specific physicochemical properties that make it a valuable building block for the synthesis of more complex molecules with potential biological activity. A thorough understanding of its formation is therefore crucial for chemists engaged in the development of novel therapeutics.

Plausible Mechanisms of Formation

The formation of the this compound core can be achieved through several strategic intramolecular cyclization reactions. Two of the most prominent and chemically intuitive mechanisms are the Paal-Knorr synthesis and the Dieckmann condensation.

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and straightforward method for the formation of five-membered heterocyclic rings. In the context of this compound, this would involve the condensation of a suitable 1,4-dicarbonyl compound with aniline.[1][2] The likely precursor would be a 1,4-dicarbonyl compound where one of the carbonyl groups is a ketone and the other is an aldehyde or a ketone that can be selectively functionalized.

The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the pyrrolidine ring.[3]

Logical Relationship Diagram: Paal-Knorr Synthesis

Caption: Paal-Knorr synthesis pathway for this compound.

Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester in the presence of a base to form a β-keto ester.[4][5][6][7] For the synthesis of this compound, a suitable precursor would be a diester containing an N-phenyl amine linkage, such as the ethyl ester of N-phenyl-N-(2-ethoxycarbonylethyl)aminoethanoic acid. The reaction is base-catalyzed, typically using a strong base like sodium ethoxide. The mechanism involves the formation of an enolate which then attacks the other ester group to form a five-membered ring. Subsequent hydrolysis and decarboxylation of the resulting β-keto ester would yield this compound.

Signaling Pathway Diagram: Dieckmann Condensation

Caption: Dieckmann condensation pathway to this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of substituted pyrroles based on the Paal-Knorr synthesis, which can be adapted for this compound.

General Paal-Knorr Synthesis of a Substituted Pyrrole[8]

Materials:

-

1,4-Dicarbonyl compound (1.0 equiv)

-

Aniline (1.1-1.5 equiv)

-

Solvent (e.g., Ethanol, Acetic Acid)

-

Catalyst (e.g., Acetic Acid, p-Toluenesulfonic acid) (optional)

Procedure (Conventional Heating): [8]

-

In a round-bottom flask equipped with a reflux condenser, combine the 1,4-dicarbonyl compound, aniline, and the chosen solvent.

-

If a catalyst is used, add it to the mixture.

-

Heat the reaction mixture to reflux and maintain for a period of 1 to 20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/water).

Experimental Workflow: Paal-Knorr Synthesis

Caption: General experimental workflow for the Paal-Knorr synthesis.

Quantitative Data

The following table summarizes representative reaction conditions and yields for Paal-Knorr syntheses of various substituted pyrroles, which can serve as a reference for the synthesis of this compound.[9]

| 1,4-Dicarbonyl Compound | Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Hexane-2,5-dione | Aniline | HCl (catalytic) | Methanol | Reflux | 0.25 | ~52 |

| 1-Phenylpentane-1,4-dione | 4-Fluoroaniline | p-TsOH | Toluene | Reflux | 20 | 79 |

| Generic 1,4-dione | Generic primary amine | Acetic Acid | Ethanol | 70 | 1-4 | 90 |

Spectroscopic Data for Characterization

Accurate characterization of this compound is essential. The following tables provide expected spectroscopic data based on analysis of similar structures.[10][11]

Table 1: Representative ¹H NMR Spectroscopic Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Aromatic-H | 7.2 - 7.6 | m | - | Phenyl group protons |

| Pyrrolidine-H (α to N) | 3.4 - 3.7 | t | 6.5 - 7.5 | |

| Pyrrolidine-H (β to N) | 2.5 - 2.8 | m | - | Protons adjacent to carbonyl |

| Pyrrolidine-H (β to N) | 1.8 - 2.1 | m | - |

Table 2: Representative ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) | Notes |

| C=O (Ketone) | 205 - 215 | |

| Aromatic C (quaternary) | 134 - 136 | |

| Aromatic C-H | 127 - 130 | |

| Pyrrolidine C (α to N) | 45 - 50 | |

| Pyrrolidine C (β to N) | 35 - 45 |

Table 3: Representative IR Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1730 - 1750 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2960 | Medium |

| C-N (Amine) | 1200 - 1300 | Medium |

Mass Spectrometry Data:

For this compound (C₁₀H₁₁NO), the expected exact mass and molecular ion peak in a mass spectrum would be:

-

Exact Mass: 161.0841 g/mol

-

[M]⁺: m/z = 161

Conclusion

The synthesis of this compound can be effectively approached through established organic reactions such as the Paal-Knorr synthesis and Dieckmann condensation. This guide has provided a detailed overview of the plausible mechanisms, generalized experimental procedures, and expected analytical data for this important heterocyclic compound. The presented information, including structured data tables and logical diagrams, serves as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the efficient and well-characterized preparation of this compound and its derivatives for further investigation and application in drug discovery programs.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 6. Dieckmann Condensation [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. scribd.com [scribd.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. 1-Phenylpyrrolidine | C10H13N | CID 77726 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Phenylpyrrolidin-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-Phenylpyrrolidin-3-one. Due to the limited availability of experimentally verified datasets for this specific molecule in public databases, this document compiles predicted data and representative spectral information from closely related analogs. It also outlines the standard experimental protocols for acquiring such data, serving as a valuable resource for the characterization and analysis of this and similar chemical entities.

Introduction

This compound is a chemical compound of interest in medicinal chemistry and drug development due to its core structure, which is present in various biologically active molecules. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and structural elucidation in synthetic and analytical workflows. This guide covers the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 3.6 - 3.8 | Singlet |

| H-4 | 2.7 - 2.9 | Triplet |

| H-5 | 3.5 - 3.7 | Triplet |

| Aromatic-H (ortho) | 6.8 - 7.0 | Doublet |

| Aromatic-H (meta) | 7.2 - 7.4 | Triplet |

| Aromatic-H (para) | 6.7 - 6.9 | Triplet |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C-3) | 205 - 215 |

| C-2 | 55 - 65 |

| C-4 | 45 - 55 |

| C-5 | 40 - 50 |

| Aromatic-C (ipso) | 145 - 150 |

| Aromatic-C (ortho) | 110 - 120 |

| Aromatic-C (meta) | 125 - 135 |

| Aromatic-C (para) | 115 - 125 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1735 - 1750 | Strong |

| C-N (Aromatic Amine) | 1340 - 1250 | Strong |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 3000 - 2850 | Medium |

| C=C (Aromatic) | 1600 - 1450 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| [M]+• (Molecular Ion) | m/z 161 |

| Key Fragment Ions | m/z 133, 105, 77 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: A standard one-pulse sequence is typically used. The spectral width is set to cover a range of 0-12 ppm. Shimming is performed to optimize the magnetic field homogeneity. Typically, 16 to 64 scans are accumulated to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain a spectrum where each unique carbon atom appears as a single line. The spectral width is typically set from 0-220 ppm. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phase- and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty ATR crystal or the KBr pellet holder is first recorded. The sample is then scanned, typically in the range of 4000-400 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL. This solution is often further diluted for analysis.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

-

Data Acquisition (EI): In Electron Impact mass spectrometry, the sample is introduced into a high-vacuum source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[1] This causes ionization and fragmentation of the molecule.[1]

-

Data Acquisition (ESI): For Electrospray Ionization, the sample solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Data Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum displays the relative abundance of each ion. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.[1]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Disclaimer: The spectroscopic data presented in this guide for this compound is based on predictions and data from analogous structures. For definitive characterization, experimental verification is strongly recommended.

References

Unveiling the Genesis of a Core Pharmaceutical Scaffold: The Discovery and Historical Synthesis of 1-Phenylpyrrolidin-3-one

For Immediate Release

A deep dive into the historical synthesis of 1-phenylpyrrolidin-3-one, a foundational scaffold in modern drug discovery, reveals a rich history of chemical innovation. This technical guide illuminates the key synthetic milestones, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins and evolution.

The pyrrolidinone core, and specifically the this compound structure, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its journey from a laboratory curiosity to a cornerstone of pharmaceutical development is a testament to the advancements in synthetic organic chemistry. This whitepaper traces the historical synthesis of this crucial molecule, presenting key experimental protocols and quantitative data in a structured format for clarity and comparison.

Early Synthetic Approaches: The Dawn of a Scaffold

The first documented synthesis of this compound, while not definitively attributable to a single seminal publication in readily available modern databases, is understood to have emerged from the broader exploration of N-aryl-γ-lactam chemistry in the mid-20th century. Early synthetic strategies relied on classical cyclization reactions, primarily leveraging intramolecular condensation reactions.

One of the foundational methods for the construction of the pyrrolidinone ring is the Dieckmann condensation . This intramolecular Claisen condensation of a diester, in the presence of a strong base, proved to be a viable, albeit sometimes low-yielding, route to cyclic β-keto esters, which are direct precursors to 3-pyrrolidinones.

A key historical approach involves the intramolecular cyclization of N-phenyl-β-alanine derivatives. This strategy hinges on the formation of a diester intermediate, which can then undergo Dieckmann cyclization.

A representative historical synthesis is the cyclization of ethyl N-(2-ethoxycarbonylethyl)-N-phenylglycinate. The process, outlined below, showcases the fundamental chemical principles employed in the early preparations of this scaffold.

Historical Synthetic Workflow: Dieckmann Condensation Approach

Caption: A logical workflow of a historical synthetic route to this compound via Dieckmann condensation.

Key Experimental Protocols: A Glimpse into Historical Methods

The following tables provide a summary of a plausible historical experimental protocol for the synthesis of this compound based on the Dieckmann condensation of ethyl N-(2-ethoxycarbonylethyl)-N-phenylglycinate.

Table 1: Synthesis of Ethyl N-(2-ethoxycarbonylethyl)-N-phenylglycinate (Diester Intermediate)

| Step | Reagent 1 | Reagent 2 | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1. Michael Addition | Aniline | Ethyl acrylate | Ethanol | - | Reflux | 12 | ~70 |

| 2. N-Alkylation | Ethyl N-phenyl-β-alaninate | Ethyl chloroacetate | Toluene | NaH | 80 | 6 | ~60 |

Table 2: Cyclization and Decarboxylation to this compound

| Step | Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Dieckmann Condensation | Diester Intermediate | Sodium ethoxide | Toluene | Reflux | 8 | ~50 |

| 2. Hydrolysis & Decarboxylation | Cyclic β-keto ester | Aqueous HCl | - | 100 | 4 | ~80 |

Evolution of Synthetic Strategies

While the Dieckmann condensation provided an initial entry point, subsequent research led to the development of more efficient and versatile methods for the synthesis of this compound and its derivatives. These include:

-

Intramolecular Friedel-Crafts Acylation: This approach involves the cyclization of N-phenyl-β-alanine derivatives containing an activated acid chloride or a related species.

-

Modern Catalytic Methods: More contemporary syntheses often employ transition metal-catalyzed reactions, offering higher yields, milder reaction conditions, and greater functional group tolerance.

The historical synthesis of this compound, rooted in fundamental organic reactions, laid the groundwork for the development of a vast array of biologically active molecules. Understanding these early methods provides valuable context for contemporary medicinal chemists and process development scientists as they continue to innovate and discover new therapeutic agents based on this enduring and versatile scaffold.

A Theoretical and Computational Scrutiny of 1-Phenylpyrrolidin-3-one: A Technical Guide

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural and electronic properties of 1-Phenylpyrrolidin-3-one. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of computational chemistry to understand the molecular characteristics of pharmacologically relevant scaffolds.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold in the design of various bioactive molecules.[1] Understanding its three-dimensional structure, conformational flexibility, and electronic properties is paramount for rational drug design and the development of novel therapeutics. Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in silico approach to investigate these molecular features at the atomic level.[2][3][4] This guide outlines the standard computational protocols and data presentation formats for a thorough theoretical analysis of this compound.

Computational Methodologies

The following section details the typical experimental protocols for performing theoretical calculations on this compound, based on established methods for similar molecular systems. These protocols are designed to yield accurate and reproducible results for geometric, energetic, and electronic properties.

Geometry Optimization

The initial step in the computational analysis is the optimization of the molecular geometry. This is typically achieved using DFT methods, which have been shown to provide a good balance between accuracy and computational cost for organic molecules.[2][3]

-

Software: Gaussian 09 or later revisions is a commonly used software package for such calculations.[5]

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely employed and well-validated method for geometry optimizations.[2][6]

-

Basis Set: The 6-311++G(2d,p) or 6-311G(d,p) basis sets are recommended to provide a flexible description of the electron density, including polarization and diffuse functions, which are important for capturing non-covalent interactions and accurately describing the electronic distribution.[2][6]

-

Solvation Model: To simulate a more biologically relevant environment, a continuum solvation model such as the Polarizable Continuum Model (PCM) can be employed, using a solvent like water or ethanol.[3]

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis should be performed at the same level of theory. This calculation serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Prediction of Infrared (IR) and Raman Spectra: The calculated vibrational frequencies can be used to predict the IR and Raman spectra of the molecule, which can be compared with experimental data for validation of the computational model.[2]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule.

-

Calculation: The energies of the HOMO and LUMO are obtained from the output of the geometry optimization calculation.

-

Analysis: The energy gap between the HOMO and LUMO (ELUMO - EHOMO) provides an indication of the molecule's kinetic stability and chemical reactivity. The spatial distribution of these orbitals can reveal the likely sites for electrophilic and nucleophilic attack.[2]

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are electron-rich or electron-poor.

-

Calculation: The MEP is calculated on the electron density surface of the optimized geometry.

-

Visualization: The MEP is typically color-coded, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential). This provides insights into the molecule's reactivity and intermolecular interactions.[2]

Data Presentation

The quantitative data obtained from the theoretical calculations should be organized into clear and concise tables for easy interpretation and comparison. The following tables provide a template for presenting the key structural and electronic parameters of this compound.

Table 1: Optimized Geometrical Parameters (Bond Lengths)

| Bond | Bond Length (Å) |

| N1 - C2 | Value |

| C2 - C3 | Value |

| C3 - C4 | Value |

| C4 - C5 | Value |

| C5 - N1 | Value |

| C3 = O6 | Value |

| N1 - C7 | Value |

| C7 - C8 | Value |

| ... | ... |

Table 2: Optimized Geometrical Parameters (Bond Angles)

| Atoms | Bond Angle (°) |

| C5 - N1 - C2 | Value |

| N1 - C2 - C3 | Value |

| C2 - C3 - C4 | Value |

| C3 - C4 - C5 | Value |

| C4 - C5 - N1 | Value |

| O6 = C3 - C2 | Value |

| C2 - N1 - C7 | Value |

| ... | ... |

Table 3: Optimized Geometrical Parameters (Dihedral Angles)

| Atoms | Dihedral Angle (°) |

| C5 - N1 - C2 - C3 | Value |

| N1 - C2 - C3 - C4 | Value |

| C2 - C3 - C4 - C5 | Value |

| C3 - C4 - C5 - N1 | Value |

| C4 - C5 - N1 - C2 | Value |

| C7 - N1 - C2 - C3 | Value |

| ... | ... |

Table 4: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

Visualization of Computational Workflow

The following diagram illustrates the typical workflow for the theoretical analysis of this compound.

Caption: A flowchart illustrating the key steps in the theoretical calculation of the this compound structure.

Conclusion

The theoretical and computational approaches outlined in this guide provide a robust framework for the in-depth analysis of this compound. By employing these methodologies, researchers can gain valuable insights into the structural and electronic properties of this important molecular scaffold, thereby facilitating the design and development of new and more effective therapeutic agents. The presented data tables and workflow diagrams serve as a standardized approach to reporting and visualizing the results of such computational studies.

References

- 1. iris.unipa.it [iris.unipa.it]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Pharmacological Potential of 1-Phenylpyrrolidin-3-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-phenylpyrrolidin-3-one scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. This technical guide provides a comprehensive overview of the current state of research on this compound derivatives, with a focus on their potential therapeutic applications, underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity

| Derivative Name | Cancer Cell Line | IC50/EC50 (µM) | Reference |

| (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-ones | HeLa, A549, MCF-7 | 3.2 - 7.1 | [1] |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 | 28.0 - 29.6 (% Viability) | [1][2] |

| N'-(5-chloro- and N'-(3,4-dichlorobenzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazides | IGR39 | Not Specified | [3][4] |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | PPC-1, IGR39 | 2.5–20.2 | [3][4] |

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[1]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The following day, cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).[1]

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours.[1]

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[1]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is then calculated relative to untreated control cells.

Signaling Pathway: Predicted Anticancer Mechanism

The anticancer activity of certain this compound derivatives is hypothesized to involve the inhibition of critical cell signaling pathways such as the PI3K/Akt pathway, which is a key regulator of cell growth, proliferation, and survival.

Predicted PI3K/Akt signaling pathway inhibition by this compound derivatives.

Anti-inflammatory Activity

Several this compound derivatives have demonstrated significant anti-inflammatory and analgesic properties. Their mechanism of action is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).

Quantitative Data on Anti-inflammatory Activity

| Derivative Name | Target | IC50 (µg/mL) | Reference |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-1 | 314 | [1][5] |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-2 | 130 | [5] |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | 5-LOX | 105 | [5] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.[6]

-

Animal Grouping: Rats are divided into control and treatment groups.

-

Compound Administration: The test compound is administered to the treatment groups, typically orally or intraperitoneally.

-

Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Edema: The paw volume is measured at various time intervals after carrageenan injection using a plethysmometer.[6]

-

Data Analysis: The percentage of edema inhibition is calculated by comparing the paw volume of the treated groups with the control group.[6]

Signaling Pathway: Predicted Anti-inflammatory Mechanism

The anti-inflammatory effects of these derivatives are thought to be mediated through the inhibition of the arachidonic acid cascade, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Predicted anti-inflammatory signaling pathway.

Neuroprotective Activity

Certain this compound derivatives have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases and ischemic stroke.[7][8] These compounds are structurally related to nootropic agents like piracetam.[7]

Featured Neuroprotective Derivatives

-

2-oxo-4-phenylpyrrolidin-1-yl Acetic Acid Amide Derivatives: These have demonstrated potent anticonvulsant and nootropic properties.[7]

-

Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate: This derivative has been investigated for its neuroprotective effects in models of ischemic stroke.[7][9][10][11]

Experimental Protocol: In Vivo Neuroprotection Assessment - Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model is used to mimic focal ischemic stroke to evaluate the neuroprotective potential of compounds.[7]

-

Anesthesia and Incision: Rats are anesthetized, and a midline cervical incision is made.

-

Artery Exposure: The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

Occlusion: The ECA is ligated distally. A nylon monofilament is inserted through the ECA stump and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).[7]

-

Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow reperfusion.[7]

-

Drug Administration: The test compound is administered (e.g., intravenously) at the onset of reperfusion.[7]

-

Neurological Assessment: Neurological deficit is evaluated 24 hours post-MCAO using a standardized scoring system.[7]

Signaling Pathway: Proposed Mechanism of Neuroprotection

The neuroprotective effects of some phenylpyrrolidinone derivatives are thought to involve the modulation of AMPA receptors, which can help to mitigate glutamate excitotoxicity, a key pathological process in ischemic brain injury.[7][9]

Proposed mechanism of neuroprotection by phenylpyrrolidinone derivatives.

Antimicrobial Activity

The pyrrolidine ring is a common scaffold in many biologically active compounds with antimicrobial properties.[12] Derivatives of this compound have also been investigated for their potential as antimicrobial agents against various bacteria and fungi.

Quantitative Data on Antimicrobial Activity

| Derivative Class | Microorganism(s) | MIC (µg/mL) | Reference |

| Pyrrolidine-2,5-dione fused to dibenzobarrelene | Bacteria & Yeasts | 16 - 256 | [1] |

| 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones | Various Microbes | 0.09 - 1.0 (mg/mL) | [1] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the design and development of new therapeutic agents. The diverse biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects, underscore the significant potential of this chemical class. Further research focusing on lead optimization, elucidation of precise mechanisms of action, and comprehensive preclinical and clinical evaluation is warranted to translate these promising findings into novel therapies for a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. epublications.vu.lt [epublications.vu.lt]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. | Read by QxMD [read.qxmd.com]

- 12. researchgate.net [researchgate.net]

Solubility of 1-Phenylpyrrolidin-3-one in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-Phenylpyrrolidin-3-one in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on the predicted solubility based on the compound's structural attributes and provides a detailed experimental protocol for researchers to determine solubility in their own laboratories.

Predicted Solubility Profile

This compound, with its molecular structure incorporating both a phenyl group and a pyrrolidinone ring, is anticipated to exhibit poor solubility in aqueous solutions and greater solubility in organic solvents. The presence of the phenyl group imparts a lipophilic character to the molecule. Compounds with similar structural motifs, such as (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one, are known to be challenging to dissolve in aqueous buffers and are expected to be more soluble in organic solvents. For instance, 1-Phenylpyrrolidine is reported to be immiscible in water.

It is predicted that this compound will be soluble in a range of common organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone, as well as alcohols like ethanol and methanol. The ketone functional group in the pyrrolidinone ring can participate in dipole-dipole interactions, enhancing solubility in polar organic solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various organic solvents using the gravimetric method. This protocol is adapted from established methods for similar compounds.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetone, acetonitrile, ethyl acetate)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The presence of undissolved solid at the bottom of the vial indicates saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Place the evaporation dishes containing the filtered saturated solutions in a vacuum oven at a temperature below the boiling point of the respective solvent to evaporate the solvent completely. Alternatively, a desiccator under vacuum can be used.

-

Continue the evaporation process until a constant weight of the solid residue is achieved.

-

-

Data Analysis:

-

Weigh the evaporation dish with the dried solid residue.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish.

-

The solubility can be expressed in various units, such as g/L or mol/L, by dividing the mass of the dissolved solid by the volume of the solvent used.

-

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

An In-depth Technical Guide to the Reactivity of the Carbonyl Group in 1-Phenylpyrrolidin-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylpyrrolidin-3-one is a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds and FDA-approved drugs. The reactivity of the carbonyl group at the C3 position is pivotal for the structural modification and functionalization of this core, enabling the synthesis of diverse derivatives for pharmacological screening. This technical guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of this carbonyl group, detailed discussions of its key chemical transformations, and representative experimental protocols for its derivatization.

Introduction: The this compound Core

The this compound molecule features a five-membered saturated nitrogen heterocycle (pyrrolidine) substituted with a phenyl group on the nitrogen atom and a ketone functionality at the 3-position. This arrangement creates a unique chemical environment that dictates the reactivity of the carbonyl group. Understanding these characteristics is crucial for designing synthetic routes to novel therapeutic agents.

The electrophilic nature of the carbonyl carbon, combined with the acidity of the adjacent α-protons, makes this compound a versatile intermediate for a variety of chemical transformations, including nucleophilic additions, reductions, and enolate-based alkylations.

Structural and Electronic Profile

The reactivity of the carbonyl group is governed by a combination of inductive effects, resonance, and steric hindrance.

-

Inductive Effect: The nitrogen atom, being more electronegative than carbon, exerts an electron-withdrawing inductive effect (-I) through the sigma bonds. This effect slightly increases the partial positive charge (δ+) on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack compared to a simple cyclopentanone.

-

Steric Hindrance: The puckered, non-planar conformation of the pyrrolidine ring and the presence of the N-phenyl group create a moderate degree of steric hindrance around the carbonyl group. While this does not prevent reactions, it can influence the trajectory of nucleophilic attack and may necessitate slightly more forcing conditions compared to acyclic ketones.

-

α-Proton Acidity: The protons on the carbon atoms adjacent to the carbonyl group (C2 and C4) are acidic due to the electron-withdrawing nature of the ketone and the inductive effect of the ring nitrogen. Deprotonation at these positions leads to the formation of a nucleophilic enolate, which is a key intermediate for C-C bond formation.

Key Chemical Transformations of the Carbonyl Group

The carbonyl group of this compound serves as a primary site for nucleophilic attack, enabling a wide range of functionalizations.

Nucleophilic Addition Reactions

Nucleophilic addition is the most fundamental reaction of the carbonyl group, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated.

The ketone can be readily reduced to the corresponding secondary alcohol, 1-phenylpyrrolidin-3-ol, using standard hydride reducing agents. This transformation is fundamental for introducing a hydroxyl group, which can serve as a handle for further functionalization or as a key pharmacophoric feature.

-

Reagents: Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this transformation, typically used in alcoholic solvents like methanol or ethanol. More powerful reagents like lithium aluminum hydride (LiAlH₄) can also be used but require anhydrous conditions.

-

Outcome: The reaction is generally high-yielding, providing 1-phenylpyrrolidin-3-ol as the major product.

Grignard (R-MgX) and organolithium (R-Li) reagents act as carbon nucleophiles, attacking the carbonyl group to form new carbon-carbon bonds. This reaction yields tertiary alcohols, significantly increasing the molecular complexity.

-

Reagents: Phenylmagnesium bromide, methyl lithium, etc.

-

Outcome: The reaction produces a 3-substituted-1-phenylpyrrolidin-3-ol. The choice of the organometallic reagent determines the nature of the newly introduced substituent.

The Wittig reaction provides a powerful method for converting the carbonyl group into an alkene, replacing the C=O double bond with a C=C double bond. This is particularly useful for synthesizing exocyclic methylene compounds.

-

Reagent: A phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (Ph₃P=CH₂), is used. These are typically generated in situ from the corresponding phosphonium salt and a strong base.

-

Outcome: The reaction yields 1-phenyl-3-methylenepyrrolidine, a versatile intermediate for further reactions like Michael additions or polymerizations.

Reactions via Enolate Intermediates

The acidity of the α-protons allows for the formation of an enolate anion, which can then act as a nucleophile to attack various electrophiles.

The enolate of this compound can be alkylated by treating it with a strong base followed by an alkyl halide.

-

Reagents: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is used to ensure complete and irreversible enolate formation. The subsequent addition of an electrophile like methyl iodide or benzyl bromide introduces the corresponding alkyl group at the α-position (C2 or C4).

-

Regioselectivity: The formation of the kinetic versus the thermodynamic enolate can be controlled by the reaction conditions (base, temperature). LDA at low temperatures typically favors the formation of the less substituted (kinetic) enolate at the C4 position.

Data Presentation

Table 1: Representative Spectroscopic Data

| Parameter | Predicted Value/Range | Notes |

| ¹H NMR | ||

| Aromatic-H | 7.20 - 7.40 ppm (m, 2H), 6.70 - 6.90 ppm (m, 3H) | Protons of the N-phenyl group. |

| Pyrrolidine-H (α to N, C5) | ~3.6 ppm (t) | |

| Pyrrolidine-H (α to N, C2) | ~3.8 ppm (s) | Adjacent to both N and C=O. |

| Pyrrolidine-H (β to N, C4) | ~2.7 ppm (t) | Adjacent to C=O. |

| ¹³C NMR | ||

| C=O (Ketone) | 205 - 215 ppm | Characteristic for a five-membered ring ketone. |

| Aromatic C (quaternary) | 145 - 150 ppm | Carbon attached to Nitrogen. |

| Aromatic C-H | 115 - 130 ppm | |

| Pyrrolidine C (α to N, C5) | 55 - 60 ppm | |

| Pyrrolidine C (α to N, C2) | 50 - 55 ppm | |

| Pyrrolidine C (β to N, C4) | 40 - 45 ppm | |

| IR Spectroscopy | ||

| C=O Stretch | 1745 - 1760 cm⁻¹ | Strong. Typical for a cyclopentanone-type ketone. |

| C-N Stretch | 1340 - 1380 cm⁻¹ | Medium. |

| C-H (Aromatic) | 3000 - 3100 cm⁻¹ | Medium. |

| C-H (Aliphatic) | 2850 - 2980 cm⁻¹ | Medium. |

Table 2: Summary of Key Reactions and Typical Yields

| Reaction | Reagents | Product | Typical Yield |

| Reduction | NaBH₄, Methanol | 1-Phenylpyrrolidin-3-ol | >90% |

| Grignard Addition | CH₃MgBr, THF then H₃O⁺ | 3-Methyl-1-phenylpyrrolidin-3-ol | 70-85% |

| Wittig Reaction | Ph₃PCH₃Br, n-BuLi, THF | 1-Phenyl-3-methylenepyrrolidine | 60-80% |

| α-Alkylation | 1. LDA, THF, -78°C; 2. CH₃I | 4-Methyl-1-phenylpyrrolidin-3-one | 50-70% |

Experimental Protocols

Protocol 1: Reduction of this compound with Sodium Borohydride

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.61 g, 10 mmol).

-

Dissolution: Add methanol (30 mL) and stir at room temperature until the solid is completely dissolved.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (0.19 g, 5 mmol) portion-wise over 10 minutes, maintaining the temperature below 5 °C. Note: NaBH₄ is capable of delivering four hydride equivalents.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.

-

Quenching: Slowly add 1 M aqueous HCl (10 mL) at 0 °C to quench the excess NaBH₄ and neutralize the resulting borate esters.

-

Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water (20 mL) and extract the product with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude 1-phenylpyrrolidin-3-ol can be purified by column chromatography on silica gel if necessary.

Protocol 2: α-Alkylation via Enolate Formation

-

Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF, 20 mL) and diisopropylamine (1.54 mL, 11 mmol). Cool the solution to -78 °C (dry ice/acetone bath).

-

Base Preparation: Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 4.4 mL, 11 mmol) and stir for 30 minutes at -78 °C to generate the LDA solution.

-

Enolate Formation: Add a solution of this compound (1.61 g, 10 mmol) in anhydrous THF (10 mL) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Electrophile Addition: Add methyl iodide (CH₃I) (0.69 mL, 11 mmol) dropwise to the enolate solution at -78 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

-

Work-up: Extract the mixture with diethyl ether (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield 4-Methyl-1-phenylpyrrolidin-3-one.

Mandatory Visualizations

Caption: General reaction workflows for the functionalization of this compound.

Caption: Mechanism of ketone reduction using Sodium Borohydride.

Caption: Relationship between structure and reactivity of the carbonyl group.

A Technical Guide to 1-Phenylpyrrolidin-3-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylpyrrolidin-3-one is a heterocyclic ketone with a scaffold of significant interest in medicinal chemistry. While not widely commercially available, its structural motif is present in numerous biologically active compounds, suggesting its potential as a valuable intermediate for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical identity, postulated physicochemical properties, a detailed synthetic protocol, and an exploration of its potential applications in drug discovery, drawing upon data from analogous compounds. The information presented herein is intended to serve as a foundational resource for researchers interested in the exploration and utilization of this and similar N-aryl pyrrolidinone scaffolds.

Chemical Identity and Properties

While a specific CAS number for this compound is not readily found in major chemical databases, its IUPAC name is unambiguously This compound . Its chemical structure consists of a five-membered pyrrolidine ring with a phenyl group attached to the nitrogen atom and a ketone group at the 3-position.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Estimated) | 1-Phenylpyrrolidine[1][2] | 1-Phenylpyrrolidin-2-one[3] |

| Molecular Formula | C₁₀H₁₁NO | C₁₀H₁₃N | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol | 147.22 g/mol | 161.20 g/mol |

| Appearance | Colorless to light yellow liquid or low melting solid | Oily liquid[2] | Not specified |

| Boiling Point | Not determined | 119-120 °C (1.6 kPa)[2] | Not specified |

| logP (Octanol/Water) | ~1.5 - 2.0 | 2.287 | 1.3 |

| Water Solubility | Sparingly soluble | Not miscible in water[2] | Not specified |

Note: Properties for this compound are estimated based on its structure and data from analogous compounds.

Synthesis of this compound

A plausible and efficient synthetic route to this compound is the oxidation of the corresponding secondary alcohol, 1-phenylpyrrolidin-3-ol. Several standard oxidation methods are applicable, with Swern oxidation and pyridinium chlorochromate (PCC) oxidation being common choices for their mild conditions and high yields.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available precursors, as outlined in the workflow diagram below.

Detailed Experimental Protocols

Protocol 1: Swern Oxidation of 1-Phenylpyrrolidin-3-ol [4][5][6][7][8]

The Swern oxidation is a mild and efficient method for converting primary and secondary alcohols to aldehydes and ketones, respectively.[6][8] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[4][5]

Materials:

-

1-Phenylpyrrolidin-3-ol

-

Oxalyl chloride ((COCl)₂)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (NEt₃)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM (appropriate volume) at -78 °C under an inert atmosphere, add a solution of DMSO (2.7 equivalents) in anhydrous DCM dropwise.

-

Stir the mixture at -78 °C for 15-30 minutes.

-

Add a solution of 1-phenylpyrrolidin-3-ol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture at -78 °C.

-

Stir the resulting mixture for 30-60 minutes at -78 °C.

-

Add triethylamine (5.0-7.0 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding water.

-

Extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield this compound.

Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation of 1-Phenylpyrrolidin-3-ol [9][10][11][12][13]

PCC is a milder alternative to other chromium-based oxidizing agents and is effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[10][12][13]

Materials:

-

1-Phenylpyrrolidin-3-ol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM)

-

Silica gel or Celite®

-

Standard glassware

Procedure:

-

To a suspension of PCC (1.5 equivalents) and silica gel or Celite® in DCM, add a solution of 1-phenylpyrrolidin-3-ol (1.0 equivalent) in DCM.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium byproducts.

-

Wash the filter cake with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford this compound.

Potential Applications in Drug Discovery

The pyrrolidine and pyrrolidinone scaffolds are prevalent in a wide range of biologically active molecules, including many FDA-approved drugs.[14] Derivatives of these core structures have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, anticonvulsant, and antimicrobial effects.[15][16][17]

Table 2: Reported Biological Activities of Structurally Related Pyrrolidine Derivatives

| Compound Class | Biological Activity | Reference |

| N-Arylpyrrolidines | Anti-inflammatory, Analgesic[18], Anticonvulsant, Nootropic[19] | [18][19] |

| Pyrrolidinone Derivatives | Antibacterial[20][21], Anticancer[16], Anti-inflammatory[22] | [16][20][21][22] |

| 3-Aryl Pyrrolidines | Potent ligands for serotonin and dopamine receptors[23] | [23] |

Given the activities of these related compounds, this compound represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of inflammation and oncology.

Potential Signaling Pathway Involvement

Many anti-inflammatory agents exert their effects through the inhibition of key enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). Pyrrolidinone-containing compounds have been shown to inhibit these pathways. A plausible mechanism of action for derivatives of this compound could involve the modulation of these inflammatory signaling pathways.

Conclusion

This compound, while not a widely cataloged chemical, holds significant potential as a building block in medicinal chemistry. Its synthesis is achievable through established organic chemistry methodologies. The extensive body of research on the biological activities of related pyrrolidinone and N-phenylpyrrolidine derivatives provides a strong rationale for the investigation of novel compounds derived from this scaffold. This technical guide serves as a starting point for researchers aiming to explore the therapeutic potential of this and similar molecules in the development of new drugs for a variety of diseases. Further research is warranted to synthesize and evaluate this compound and its derivatives to fully elucidate their pharmacological profiles.

References

- 1. 1-Phenylpyrrolidine | C10H13N | CID 77726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 1-Phenylpyrrolidin-2-one | C10H11NO | CID 78375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 7. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. studylib.net [studylib.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. scribd.com [scribd.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. PCC OXIDATION.pptx [slideshare.net]

- 14. enamine.net [enamine.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 17. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Notes and Protocols: 1-Phenylpyrrolidin-3-one as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 1-phenylpyrrolidin-3-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active compounds. Its inherent structural features, including a five-membered nitrogen-containing ring and an aromatic phenyl group, provide a unique three-dimensional architecture that can be readily modified to interact with various biological targets. This document provides an overview of its applications, key experimental data, and detailed protocols for its use in drug discovery and development.

Applications in Drug Discovery

The pyrrolidine ring is a common motif in over 20 FDA-approved drugs.[1] Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for the development of novel therapeutics.

Key Therapeutic Areas:

-